molecular formula C23H19FN4O2 B2741924 N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3,4-dimethylbenzamide CAS No. 921867-26-7

N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3,4-dimethylbenzamide

カタログ番号: B2741924
CAS番号: 921867-26-7
分子量: 402.429
InChIキー: GPQMJLFFONOBNB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3,4-dimethylbenzamide is a small-molecule compound featuring a pyrido[2,3-d]pyrimidinone core linked to a substituted benzamide moiety. The pyrido-pyrimidinone scaffold is a pharmacologically privileged structure known for kinase inhibition and anticancer activity . The benzamide group in this compound is substituted with 3,4-dimethyl groups, which enhance lipophilicity and may influence target binding through steric and electronic effects.

特性

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2/c1-13-6-7-16(11-14(13)2)22(29)27-20-12-17(8-9-19(20)24)28-15(3)26-21-18(23(28)30)5-4-10-25-21/h4-12H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQMJLFFONOBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidin-3-yl intermediate, followed by its coupling with a fluorinated phenyl derivative. The final step involves the formation of the benzamide linkage under controlled conditions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control measures .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3,4-dimethylbenzamide has diverse applications in scientific research:

作用機序

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes like proliferation and apoptosis .

類似化合物との比較

3-Nitro Analog ()

  • The nitro group (-NO₂) is strongly electron-withdrawing, which may increase the acidity of the benzamide NH and alter hydrogen-bonding interactions with biological targets.
  • Higher molecular weight (443.40 g/mol) compared to the target compound (~396.41 g/mol) could reduce solubility and membrane permeability .

3-Chloro Analog ()

  • Molecular weight (417.82 g/mol) is closer to the target compound, suggesting comparable bioavailability .

3,4-Difluoro Analog ()

  • Fluorine’s electronegativity enhances polarity and metabolic stability but may reduce passive diffusion across membranes.
  • Lower molecular weight (410.35 g/mol) and small substituent size could improve target binding efficiency in sterically restricted environments .

2-Iodo Analog ()

  • High molecular weight (500.26 g/mol) and iodine’s polarizability may limit solubility and increase off-target effects .

生物活性

N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3,4-dimethylbenzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound's molecular formula is C22H16FN5O4C_{22}H_{16}FN_{5}O_{4} with a molecular weight of 433.4 g/mol. Its structure features a pyrido[2,3-d]pyrimidine core which is significant for its biological interactions.

Research indicates that compounds containing the pyrido[2,3-d]pyrimidine structure often exhibit inhibitory activity against various kinases and enzymes involved in cancer progression. Notably, these compounds have been shown to interact with:

  • Dihydrofolate Reductase (DHFR) : A target for many anticancer drugs due to its role in nucleotide synthesis.
  • Tyrosine Kinases : Such as the Abelson (Abl) kinase and others involved in cell signaling pathways that promote cell proliferation and survival.

Antitumor Activity

In vitro studies have demonstrated that N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3,4-dimethylbenzamide exhibits significant antitumor activity. For example:

  • IC50 Values : The compound showed IC50 values in the low micromolar range against several cancer cell lines including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) .
    • A summary of IC50 values for selected cell lines is presented below:
Cell LineIC50 (μM)
A5490.440
NCI-H19750.297
NCI-H460>50

These results indicate selective cytotoxicity towards certain cancer cells while demonstrating lower activity against others.

Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific kinases involved in tumorigenesis. For instance:

  • EGFR L858R/T790M Inhibition : The compound's inhibition rates were assessed at a concentration of 0.1 μM, revealing an inhibition percentage below 36%, suggesting limited efficacy against this mutation compared to other compounds in the series .

Case Studies

  • Case Study on EGFR Mutations : A study focused on the efficacy of various pyrido[2,3-d]pyrimidine derivatives highlighted that modifications to the core structure could enhance kinase inhibitory activity. In particular, introducing N-methylpyrazole analogs improved activity significantly compared to unmodified compounds .
  • Comparative Analysis : Another investigation compared the biological activities of pyrido[2,3-d]pyrimidines against thienopyrimidines. The results suggested that while both classes exhibited antitumor properties, pyrido derivatives generally had lower cytotoxic effects due to structural limitations preventing optimal binding to target sites .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and regioselectivity. For example, the fluorine atom at C2 of the phenyl ring shows distinct splitting patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching calculated m/z) .

Q. Advanced

  • X-ray Crystallography : Resolves conformational ambiguities, particularly for the pyrido[2,3-d]pyrimidinone core and substituent orientation .
  • Dynamic Light Scattering (DLS) : Monitors aggregation states in solution, critical for reproducibility in biological assays .

What methodologies are recommended for evaluating its biological activity?

Q. Basic

  • In vitro enzyme inhibition assays : Measure IC₅₀ values against target kinases (e.g., EGFR or VEGFR2) using fluorescence-based kits (e.g., ADP-Glo™) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .

Q. Advanced

  • Molecular docking : Simulate binding interactions with homology-modeled kinase domains (e.g., using AutoDock Vina) to rationalize selectivity .
  • ADMET profiling : Assess metabolic stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 monolayers) .

How can researchers address low yield in the final coupling step?

Q. Advanced

  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with toluene or dioxane to reduce side reactions .
  • Catalyst tuning : Test Pd₂(dba)₃ with SPhos ligands for improved electron-deficient aryl coupling .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes while maintaining >80% yield .

How to resolve contradictions in bioactivity data across studies?

Q. Advanced

  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 3,4-dimethylbenzamide with trifluoromethyl groups) to identify critical pharmacophores .
  • Target engagement studies : Use cellular thermal shift assays (CETSA) to confirm target binding in live cells .

What strategies are effective in studying structure-activity relationships (SAR)?

Q. Advanced

  • Analog synthesis : Prepare derivatives with systematic substitutions (e.g., halogens, methyl groups) on the phenyl and pyrido[2,3-d]pyrimidinone rings .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
  • 3D-QSAR modeling : Generate CoMFA or CoMSIA models to predict activity cliffs and guide lead optimization .

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